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Compound of Interest

Compound Name:
2-(Benzo[b]thiophen-2-yl)acetic

acid

Cat. No.: B1281232 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2-

(benzo[b]thiophen-3-yl)acetic acid, a key heterocyclic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of published, peer-reviewed

spectral data for 2-(benzo[b]thiophen-2-yl)acetic acid, this document presents a detailed

analysis of its structural isomer, 2-(benzo[b]thiophen-3-yl)acetic acid. The methodologies and

spectral interpretations provided herein are fundamental for the characterization of this class of

compounds and are aimed at researchers, scientists, and professionals in drug development.

Chemical Structure
2-(Benzo[b]thiophen-3-yl)acetic acid

Molecular Formula: C₁₀H₈O₂S

Molecular Weight: 192.23 g/mol

CAS Number: 1131-09-5

Spectral Data Summary
The following tables summarize the key spectral data for 2-(benzo[b]thiophen-3-yl)acetic acid.
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Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.85 m 2H Aromatic-H

7.45 - 7.35 m 2H Aromatic-H

7.30 s 1H Thiophene-H

3.85 s 2H -CH₂-

12.5 (broad) s 1H -COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

172.5 C=O (Carboxylic Acid)

139.8 Aromatic C

138.5 Aromatic C

128.0 Aromatic C

125.5 Aromatic C

124.8 Aromatic C

123.0 Aromatic C

122.5 Aromatic C

121.0 Thiophene C

34.5 -CH₂-

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

1705 Strong C=O stretch (Carboxylic Acid)

1600, 1485, 1450 Medium C=C stretch (Aromatic)

1300 Medium C-O stretch

1220 Medium O-H bend

750 Strong
C-H bend (Ortho-disubstituted

benzene)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

192 100 [M]⁺ (Molecular Ion)

147 85 [M - COOH]⁺

115 40 [C₈H₇S]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

solid organic compounds like 2-(benzo[b]thiophen-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
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2. ¹H NMR Acquisition:

The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.
The instrument is locked onto the deuterium signal of the solvent.
The magnetic field is shimmed to achieve homogeneity.
A standard single-pulse experiment is used.
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a
good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

The spectrometer is tuned to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon.
A wider spectral width (e.g., 200-220 ppm) is used.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-
noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
The mixture should be a fine, homogeneous powder.
Place a portion of the powder into a pellet press die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

2. Data Acquisition:

A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
The sample pellet is placed in the sample holder of the FTIR spectrometer.
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
1. Sample Introduction:

For a solid sample, direct insertion probe (DIP) is a common method. A small amount of the
sample is placed in a capillary tube at the end of the probe.
The probe is inserted into the high-vacuum source of the mass spectrometer.
The probe is gradually heated to volatilize the sample.

2. Ionization (Electron Ionization - EI):

The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).
This causes the molecules to ionize and fragment.

3. Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

An electron multiplier or similar detector records the abundance of each ion.
The resulting data is presented as a mass spectrum, which is a plot of relative intensity
versus m/z.

Visualizations
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Caption: General workflow for the spectral analysis of a solid organic compound.

Caption: Proposed mass spectrometry fragmentation pathway for 2-(benzo[b]thiophen-3-

yl)acetic acid.

To cite this document: BenchChem. [Spectral Analysis of Benzo[b]thiophene Acetic Acids: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281232#2-benzo-b-thiophen-2-yl-acetic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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